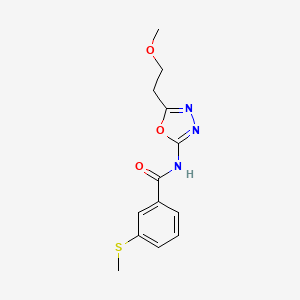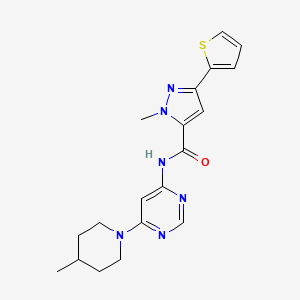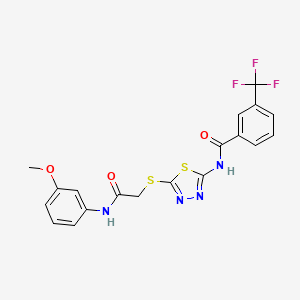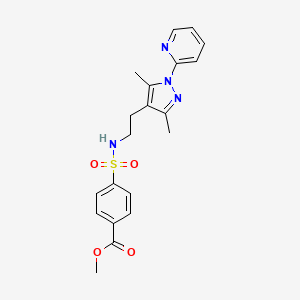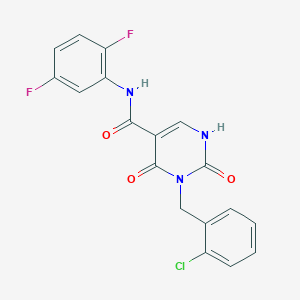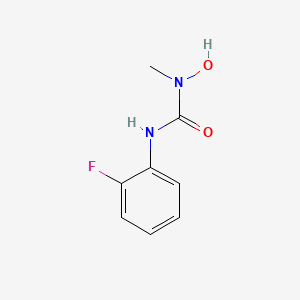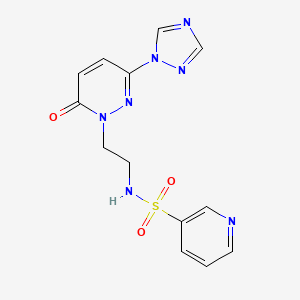
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide" is a heterocyclic compound that features a pyridine-3-sulfonamide scaffold, which is a common structural motif in medicinal chemistry due to its potential biological activities. The presence of a 1,2,4-triazole ring suggests that the compound may exhibit antifungal properties, as triazole derivatives are known for their use in antifungal agents .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multistep reactions. For instance, novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives were synthesized from 4-chloropyridine-3-sulfonamide through intermediate steps involving N'-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates and subsequent conversion with hydrazine hydrate . Similarly, other research has focused on synthesizing sulfonamides incorporating various heterocyclic moieties, such as thiazole and imidazo[1,2-a]pyridine, starting from different precursors .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex, with dihedral angles between rings and specific substituent orientations influencing their biological activity. For example, in a related sulfonamide derivative, the dihedral angle between the pyridine rings was found to be significant, and the orientation of the N atom was anti to the N-H bond, which could affect the compound's interaction with biological targets .
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, leading to the formation of diverse derivatives with potential biological activities. For instance, reactions with active methylene compounds can produce pyran, pyridine, and pyridazine derivatives, while reactions with hydrazine derivatives can yield pyrazole and oxazole derivatives . Additionally, the reactivity of sulfonamides with different reagents can lead to the synthesis of substituted sulfonamides and sulfinyl compound derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. These properties are influenced by the molecular structure, the presence of different functional groups, and the overall molecular geometry. The antimicrobial and antifungal activities of these compounds are often evaluated in vitro, and their efficacy can be compared to standard drugs like fluconazole . Docking studies can also provide insights into the potential mode of binding to biological targets, such as enzymes involved in fungal cell wall synthesis .
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Research on novel heterocyclic compounds, including those with a sulfonamido moiety similar to N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide, has highlighted potential antibacterial applications. A study by Azab, Youssef, and El‐Bordany (2013) synthesized compounds tested for antibacterial activity, with several showing high efficacy. This indicates a promising route for developing new antibacterial agents using such structures M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013.
Additionally, compounds containing a pyridine-3-sulfonamide scaffold, as seen in this compound, have shown promise in antifungal research. Szafrański et al. (2017) undertook the synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives, which exhibited greater efficacy than fluconazole against various fungal strains, indicating potential for antifungal applications Krzysztof Szafrański, J. Sławiński, A. Kędzia, E. Kwapisz, 2017.
Anticancer Potential
Modifications of this compound structures have also been explored for anticancer applications. Wang et al. (2015) reported on the synthesis of derivatives with alkylurea replacing the acetamide group, evaluating their antiproliferative activities across various cancer cell lines. This research demonstrates the compound's potential as effective anticancer agents with reduced toxicity, highlighting the therapeutic versatility of such sulfonamide derivatives Xiao-meng Wang, Shuai Mao, Lei Cao, Xiao-Xiao Xie, Min-Hang Xin, Jia-Fang Lian, Yong-xiao Cao, San-qi Zhang, 2015.
Antimicrobial Activity
Research has also delved into the synthesis and antimicrobial evaluation of related sulfonamide compounds. For example, Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating significant antimicrobial activity. Such studies further underscore the potential of this compound and related structures in developing new antimicrobial agents Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019.
Propriétés
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O3S/c21-13-4-3-12(20-10-15-9-16-20)18-19(13)7-6-17-24(22,23)11-2-1-5-14-8-11/h1-5,8-10,17H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMGZVZOJIGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


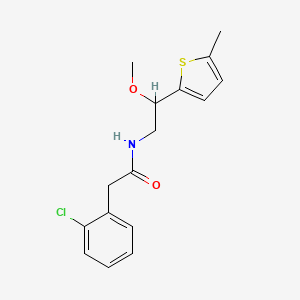
![(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3018274.png)


![7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018278.png)
